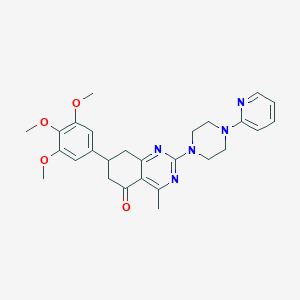
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Pyridine Group: The pyridine ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine or quinazolinone moieties using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazolinone core or the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, boronic acids, or other nucleophiles/electrophiles under appropriate conditions (e.g., palladium-catalyzed coupling reactions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or quinones, while reduction may produce amines or alcohols.
科学的研究の応用
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit a key enzyme involved in cancer cell proliferation or modulate a receptor involved in neurotransmission.
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds with similar piperazine moieties that exhibit a range of biological activities, including antiviral and antipsychotic effects.
Quinazolinone Derivatives: Compounds with a quinazolinone core that are investigated for their anticancer and antimicrobial properties.
Uniqueness
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and research.
特性
分子式 |
C27H31N5O4 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H31N5O4/c1-17-25-20(30-27(29-17)32-11-9-31(10-12-32)24-7-5-6-8-28-24)13-18(14-21(25)33)19-15-22(34-2)26(36-4)23(16-19)35-3/h5-8,15-16,18H,9-14H2,1-4H3 |
InChIキー |
YJQFQWIWYMDUNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11328799.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11328805.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11328806.png)
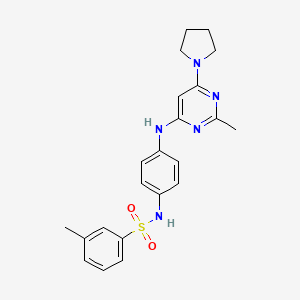

![5-(3-Bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11328836.png)
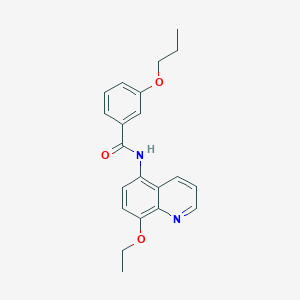
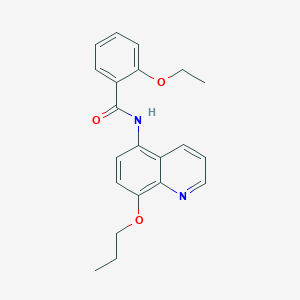
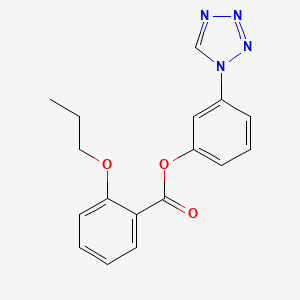
![3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328867.png)
![Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11328869.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B11328882.png)

